molecular formula C15H25BO2 B1662982 4-Nonylphenylboronic acid CAS No. 256383-45-6

4-Nonylphenylboronic acid

Cat. No. B1662982
M. Wt: 248.17 g/mol
InChI Key: VONVJOGSLHAKOX-UHFFFAOYSA-N
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Description

4-Nonylphenylboronic acid is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), with an IC 50 of 9.1nM . It has 870x selectivity for FAAH over the related enzyme MAGL, which it inhibits with an IC 50 of 7900nM . It is also a weaker inhibitor of the enzymes endothelial lipase and lipoprotein lipase .


Molecular Structure Analysis

The molecular formula of 4-Nonylphenylboronic acid is C15H25BO2 . It has a molar mass of 248.17 g/mol . The structure includes a phenyl ring attached to a nonyl chain and a boronic acid group .


Physical And Chemical Properties Analysis

4-Nonylphenylboronic acid has a density of 1.0±0.1 g/cm3 . Its boiling point is 385.3±35.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 66.9±3.0 kJ/mol . The flash point is 186.8±25.9 °C . The index of refraction is 1.501 .

Scientific Research Applications

Selective Enrichment and Analysis of Small Molecule Compounds

4-Nonylphenylboronic acid derivatives have been utilized in the field of mass spectrometry. A study by Zhang, Zheng, and Ni (2015) discusses the use of a boronic acid-functionalized material for the selective enrichment and analysis of small-molecule compounds with vicinal diols in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). This approach demonstrates advantages in enriching and assisting the ionization of target molecules for mass spectrometry analysis, indicating a new application for graphene-based matrices in small-molecules analysis (Zhang, Zheng, & Ni, 2015).

Bioorthogonal Coupling Reactions

Boron-nitrogen heterocycles formed from phenylboronic acids have been studied for their potential in bioorthogonal coupling reactions. Dilek et al. (2015) demonstrated the rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solutions, highlighting its application in protein conjugation. This reaction is orthogonal to protein functional groups and is significant for couplings under physiologically compatible conditions (Dilek, Lei, Mukherjee, & Bane, 2015).

Synthesis of Important Intermediates

Compounds of arylboronic acid, including 4-nonylphenylboronic acid derivatives, are important intermediates in organic synthesis due to their low toxicity, good thermal stability, and compatibility with various functional groups. Zhang Da (2015) discussed the synthesis of a specific arylboronic acid compound, highlighting its significance as an intermediate in organic synthesis and its potential in the market (Zhang Da, 2015).

Applications in Photodynamic Therapy and Two-Photon Imaging

Phenylboronic acid-functionalized materials have applications in photodynamic therapy and two-photon imaging. Li and Liu (2021) synthesized a phenylboronic acid-functionalized pyrene derivative for hydrophilic nanorods. These nanorods exhibit specific and efficient imaging of sialic acids on living cells and can be used in effective cancer cell therapy, presenting new prospects for image-guided therapy (Li & Liu, 2021).

Drug Delivery Systems

Boronic acids, including 4-nonylphenylboronic acid, have been investigated for their potential use in drug delivery systems. Siddiqui et al. (2016) explored 4-formylphenylboronic acid conjugated chitosan nanoparticles for insulin delivery, demonstrating the potential of these materials in developing self-regulated insulin delivery systems for diabetes treatment (Siddiqui, Billa, Roberts, & Osei, 2016).

Catalysis in Organic Synthesis

Phenylboronic acids are used as catalysts in organic synthesis.

Nemouchi et al. (2012) reported the use of phenylboronic acid as a non-toxic catalyst for the synthesis of tetrahydrobenzo[b]pyrans, highlighting its advantages in operational simplicity, shorter reaction times, and environmental benefits (Nemouchi, Boulcina, Carboni, & Debache, 2012).

Electrochemical Sensing

4-Nonylphenylboronic acid derivatives have been utilized in the development of electrochemical sensors. Mao et al. (2017) prepared novel nanosheets functionalized with poly(4-vinylphenylboronic acid) for the simultaneous electrochemical determination of catechol and hydroquinone. This material exhibits excellent sensing capabilities due to the synergistic effects of its components, offering significant potential in electrochemical sensing applications (Mao et al., 2017).

Crystal Engineering and Supramolecular Assemblies

Phenylboronic acids, including 4-nonylphenylboronic acid derivatives, are important in crystal engineering and the design of supramolecular assemblies. Wright and Vinod (2003) discussed the synthesis of m-terphenyl derivatives for potential use as tectons in crystal engineering, demonstrating the role of phenylboronic acids in constructing complex molecular structures (Wright & Vinod, 2003).

Safety And Hazards

4-Nonylphenylboronic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(4-nonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BO2/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h10-13,17-18H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONVJOGSLHAKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCCCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404611
Record name 4-Nonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nonylphenylboronic acid

CAS RN

256383-45-6
Record name B-(4-Nonylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256383-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-NONYLPHENYL)BORONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SY8DS7Y3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of the Grignard compound prepared from 0.55 mol of magnesium and 0.37 mol of 1 -bromo-4-nonylbenzene in 550 ml of dry tetrahydrofuran is added dropwise to a solution of 0.4 mol of trimethyl borate in 400 ml of dry tetrahydrofuran at 0° C. under a protective gas atmosphere. The mixture is stirred for an additional 2.5 h at this temperature. Then 600 ml of 10% stength hydrochloric acid are added and the resulting mixture is stirred at room temperature for 30 min. After addition of 120 g of sodium chloride, the reaction mixture is extracted with tert-butyl methyl ether, the combined organic extracts are washed with saturated sodium chloride solution and dried with magnesium sulfate. The solvent is removed under reduced pressure and the raw product is recrystallized from acetonitrile, giving 72 g (79%) of 4-nonylphenylboronic acid.
Quantity
0.55 mol
Type
reactant
Reaction Step One
Quantity
0.37 mol
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
120 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
DP O'Connell, DF LeBlanc, D Cromley… - Bioorganic & medicinal …, 2012 - Elsevier
… This is in direct contract to the moderate inhibitor, 3-nonylphenylboronic acid (9i), and the more potent 4-nonylphenylboronic acid (9f). These results imply specific patterns for …
Number of citations: 26 www.sciencedirect.com
D O'Connell - 2008 - search.proquest.com
… Since cross inhibition with LPL is viewed as highly detrimental to the aim of raising HDL levels, we selected as our lead candidate 4-nonylphenylboronic acid (16f), a compound that is …
Number of citations: 0 search.proquest.com
SD Brucks, DN Bunck, WR Dichtel - Polymer, 2014 - Elsevier
… We also investigated the generality of this approach using other boronic acids, including 4-nonylphenylboronic acid (4), 4-vinylphenylboronic acid (5), and 4-formylphenylboronic acid (6…
Number of citations: 49 www.sciencedirect.com
JT Gozdalik, A Adamczyk-Woźniak… - Pure and Applied …, 2018 - degruyter.com
Rapid development of research on the chemistry of boronic acids is connected with their applications in organic synthesis, analytical chemistry, materials’ chemistry, biology and …
Number of citations: 15 www.degruyter.com
M Echeverri, C Ruiz, B Gómez-Lor - CrystEngComm, 2021 - pubs.rsc.org
… 2 which can be readily obtained starting from commercial 4,7-dibromo-benzo[c][1,2,5]thiadiazole 2 through Suzuki coupling with one equivalent of 4-nonylphenylboronic acid as has …
Number of citations: 1 pubs.rsc.org
M Echeverri, I Martín, A Concellón, C Ruiz… - ACS …, 2018 - ACS Publications
… Initially 4,7-dibromo-2,1,3-benzothiadiazole 1 was reacted with 1 equiv of 4-nonylphenylboronic acid. Under thermal heating conditions, compound 2 is obtained, along with some …
Number of citations: 18 pubs.acs.org
M Echeverri, C Ruiz, S Gamez-Valenzuela… - … applied materials & …, 2020 - ACS Publications
… Compound 1 was obtained by palladium-catalyzed Suzuki cross-coupling reaction between 4,7-dibromo-2,1,3-benzo[c][1,2,5]thiadiazole and 2 equiv of 4-nonylphenylboronic acid …
Number of citations: 29 pubs.acs.org
M Echeverri, C Ruiz, S Gámez-Valenzuela… - Journal of the …, 2020 - ACS Publications
… )benzo[c][1,2,5]thiadiazole was obtained by palladium-catalyzed Suzuki cross-coupling reaction between 4,7-dibromo-2,1,3-benzothiadiazole and 1 equiv of 4-nonylphenylboronic acid. …
Number of citations: 39 pubs.acs.org
GW Gray, M Hird, D Lacey, KJ Toyne - Journal of the Chemical Society …, 1989 - pubs.rsc.org
The tetrakis(triphenylphosphine) palladium (0)-catalysed coupling of arylboronic acids with aryl halides is used to prepare several 4,4″-dialkyl- and 4,4″-alkoxyalkyl-1,1′:4′,1″-…
Number of citations: 261 pubs.rsc.org
MS Lohse, T Bein - Advanced Functional Materials, 2018 - Wiley Online Library
Covalent organic frameworks (COFs) are crystalline porous polymers formed by a bottom‐up approach from molecular building units having a predesigned geometry that are connected …
Number of citations: 020 onlinelibrary.wiley.com

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